molecular formula C13H17N3O4S2 B15004196 Ethyl 4-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonylamino]butanoate

Ethyl 4-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonylamino]butanoate

Cat. No.: B15004196
M. Wt: 343.4 g/mol
InChI Key: SPGNCUNYEIQSPX-UHFFFAOYSA-N
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Description

ETHYL 4-(5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)BUTANOATE: is an organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, which includes a benzothiadiazole core, makes it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-(5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)BUTANOATE typically involves the reaction of 5-methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride with ethyl 4-aminobutanoate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: ETHYL 4-(5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)BUTANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

ETHYL 4-(5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)BUTANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-(5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)BUTANOATE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C13H17N3O4S2

Molecular Weight

343.4 g/mol

IUPAC Name

ethyl 4-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonylamino]butanoate

InChI

InChI=1S/C13H17N3O4S2/c1-3-20-11(17)5-4-8-14-22(18,19)13-9(2)6-7-10-12(13)16-21-15-10/h6-7,14H,3-5,8H2,1-2H3

InChI Key

SPGNCUNYEIQSPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCNS(=O)(=O)C1=C(C=CC2=NSN=C21)C

Origin of Product

United States

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